molecular formula C20H19N5O4S B7688680 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B7688680
M. Wt: 425.5 g/mol
InChI Key: HRMJFSDHGFZTOH-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years due to their potential as fluorescent sensors and biologically active compounds .


Synthesis Analysis

The main methods of synthesis for similar compounds include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . For instance, the synthesis of pyrazoloquinolines involves condensation and hydrolysis followed by cyclization .


Molecular Structure Analysis

The parent structure of 1H-Pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .


Chemical Reactions Analysis

The synthesis of similar compounds often involves a sequential opening/closing cascade reaction . The reaction conditions, such as temperature and solvent, can greatly affect the yield .

Future Directions

The study of N-heterocycles, including 1H-Pyrazolo[3,4-b]quinolines, has dramatically increased due to their versatility in many significant fields . Future research may focus on the synthesis of novel compounds, their potential biological activity, and their use as fluorescent sensors .

Properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-2-3-12-24-20-17(13-14-6-4-5-7-18(14)21-20)19(22-24)23-30(28,29)16-10-8-15(9-11-16)25(26)27/h4-11,13H,2-3,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMJFSDHGFZTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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